1-[4-(Hexyloxy)phenyl]pentan-1-one
Description
1-[4-(Hexyloxy)phenyl]pentan-1-one is an aromatic ketone featuring a pentanone backbone substituted at the 4-position of the phenyl ring with a hexyloxy group (-OCH₂CH₂CH₂CH₂CH₂CH₃).
Properties
CAS No. |
93542-23-5 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C17H26O2/c1-3-5-7-8-14-19-16-12-10-15(11-13-16)17(18)9-6-4-2/h10-13H,3-9,14H2,1-2H3 |
InChI Key |
AULSKRSYJPSLDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Hexyloxy)phenyl]pentan-1-one typically involves the reaction of 4-(hexyloxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the ketone. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 1-[4-(Hexyloxy)phenyl]pentan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Hexyloxy)phenyl]pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]pentan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Thermal Stability : Hexyloxy-substituted aromatics generally exhibit higher thermal stability than hydroxy analogs but lower than fluorinated derivatives .
- Biological Activity : Piperazine-containing analogs (e.g., MK30) show CNS activity, while hexyloxy derivatives lack direct evidence of pharmacological action .
- Analytical Challenges : Impurities like (E)-N-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine () highlight the need for rigorous purity control in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
